molecular formula C12H12N2O3 B2802230 5-(Benzyloxy)-1-methyl-1H-pyrazole-3-carboxylic acid CAS No. 1239775-52-0

5-(Benzyloxy)-1-methyl-1H-pyrazole-3-carboxylic acid

Cat. No.: B2802230
CAS No.: 1239775-52-0
M. Wt: 232.239
InChI Key: RHEYLUIBRHNLKR-UHFFFAOYSA-N
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Description

5-(Benzyloxy)-1-methyl-1H-pyrazole-3-carboxylic acid is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of a benzyloxy group at the 5-position, a methyl group at the 1-position, and a carboxylic acid group at the 3-position of the pyrazole ring. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Benzyloxy)-1-methyl-1H-pyrazole-3-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of 5-(benzyloxy)-1-methyl-1H-pyrazole with a suitable carboxylating agent under controlled conditions. The reaction typically requires the use of a base, such as sodium hydroxide or potassium carbonate, to facilitate the carboxylation process. The reaction is usually carried out in an organic solvent, such as dimethylformamide or tetrahydrofuran, at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts, such as palladium or copper-based catalysts, can also enhance the efficiency of the carboxylation process. Additionally, purification techniques, such as crystallization or chromatography, are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-(Benzyloxy)-1-methyl-1H-pyrazole-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form a corresponding benzaldehyde or benzoic acid derivative.

    Reduction: The carboxylic acid group can be reduced to form an alcohol or aldehyde derivative.

    Substitution: The benzyloxy group can be substituted with other functional groups, such as halogens or alkyl groups, through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide. The reactions are typically carried out in acidic or basic media.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.

    Substitution: Nucleophilic substitution reactions often require the use of strong bases, such as sodium hydride or potassium tert-butoxide, in aprotic solvents like dimethyl sulfoxide or acetonitrile.

Major Products Formed

    Oxidation: Benzaldehyde or benzoic acid derivatives.

    Reduction: Alcohol or aldehyde derivatives.

    Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.

Scientific Research Applications

5-(Benzyloxy)-1-methyl-1H-pyrazole-3-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 5-(Benzyloxy)-1-methyl-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The benzyloxy group can enhance the compound’s ability to interact with hydrophobic pockets in proteins, while the carboxylic acid group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific biological context and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    5-(Benzyloxy)-1H-pyrazole-3-carboxylic acid: Lacks the methyl group at the 1-position.

    1-Methyl-1H-pyrazole-3-carboxylic acid: Lacks the benzyloxy group at the 5-position.

    5-(Benzyloxy)-1H-pyrazole: Lacks the carboxylic acid group at the 3-position.

Uniqueness

5-(Benzyloxy)-1-methyl-1H-pyrazole-3-carboxylic acid is unique due to the presence of all three functional groups (benzyloxy, methyl, and carboxylic acid) on the pyrazole ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

1-methyl-5-phenylmethoxypyrazole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O3/c1-14-11(7-10(13-14)12(15)16)17-8-9-5-3-2-4-6-9/h2-7H,8H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHEYLUIBRHNLKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C(=O)O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of methyl 5-(benzyloxy)-1-methyl-1H-pyrazole-3-carboxylate (15.8 g, 64.0 mmol) and 8 M sodium hydroxide solution (20 mL) in tetrahydrofuran (100 mL) and methanol (100 mL) was stirred at 40° C. for 4 h. Solvent was removed and 6 M hydrochloric acid solution added to the mixture. The mixture was extracted with ethyl acetate. The organic layer was washed with brine, dried over anhydrous magnesium sulfate, filtered and concentrated under reduced pressure to obtain a solid (13.5 g, 91%).
Name
methyl 5-(benzyloxy)-1-methyl-1H-pyrazole-3-carboxylate
Quantity
15.8 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Yield
91%

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